REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10]([NH2:13])[CH2:11][CH3:12]>C(Cl)Cl>[CH2:10]([NH:13][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:11][CH3:12]
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Name
|
|
Quantity
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3.19 mL
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Type
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reactant
|
Smiles
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C(CC)N
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Name
|
|
Quantity
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2.06 mL
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)Cl
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Name
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|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The system was stirred at 0° C. under nitrogen for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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After 1 h the system was washed with 1M HCl (20 mL), brine (10 mL)
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Duration
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1 h
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
|
CUSTOM
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Details
|
The solvent was removed
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.9 mmol | |
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |